1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(cyclohexanecarbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-17-14-20(24-18-9-5-4-8-16(17)18)10-12-21(13-11-20)19(23)15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLCTYXELLMQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common method includes the cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins via oxa-Michael/1,6-conjugated addition . This reaction provides an efficient route to functionalized chroman-spirobenzofuran-2-one scaffolds with good yields and diastereoselectivities.
Chemical Reactions Analysis
1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets and pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit varied biological activities depending on substituents at the 1'-position and chromanone core. Below is a detailed comparison with structurally or functionally related compounds:
Anticancer Activity
- Key Insight : Sulfonyl and acyl groups enhance cytotoxicity, while bulky substituents (e.g., trimethoxyphenyl) reduce potency. The spiro scaffold itself promotes apoptosis by disrupting cell cycle progression .
Acetyl-CoA Carboxylase (ACC) Inhibition
- SAR Note: Electron-deficient aromatic rings (e.g., quinoline, indole) enhance ACC binding affinity. The cyclohexanecarbonyl group may mimic natural ACC substrates .
Anti-Tubercular Activity
- Key Insight : Anti-TB activity correlates with lipophilicity, which aids penetration into mycobacterial membranes .
Antimicrobial Activity
Biological Activity
1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound notable for its unique structural combination of chroman and piperidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of acetyl-CoA carboxylase (ACC), which is significant in metabolic regulation and fat synthesis.
Chemical Structure and Properties
- IUPAC Name : 1'-(cyclohexanecarbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
- CAS Number : 877810-65-6
- Molecular Formula : C20H25NO3
- Molecular Weight : 341.42 g/mol
The biological activity of this compound primarily involves its role as an ACC inhibitor. ACC plays a crucial role in fatty acid metabolism, and its inhibition can lead to increased fat oxidation and reduced lipid accumulation in tissues. This mechanism has implications for obesity management and metabolic disorders.
Research Findings
- Inhibition of Acetyl-CoA Carboxylase : Studies have demonstrated that derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibit potent ACC inhibitory activity in vitro, with some compounds showing effectiveness in the low nanomolar range. For instance, compound 38j was shown to reduce the respiratory quotient in C57BL/6J mice, indicating enhanced fat oxidation even with a high carbohydrate diet .
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound may also possess antimicrobial and anticancer properties, making it a candidate for further investigation in these therapeutic areas. The exact mechanisms remain to be fully elucidated but may involve modulation of specific cellular pathways or enzyme activities .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Type | Example Compounds | Biological Activity |
|---|---|---|
| Spirooxindoles | Various derivatives | Anticancer, antimicrobial |
| Spirobenzofuranones | Various derivatives | Antimicrobial |
| Spiro[chroman-2,4'-piperidin]-4-one | 1'-(Cyclohexanecarbonyl)... | ACC inhibition |
Case Studies
Several case studies have highlighted the significance of spirocyclic compounds in drug discovery:
- Case Study 1 : A study conducted on various spiro[chroman-2,4'-piperidin]-4-one derivatives revealed their potential as anti-obesity agents through ACC inhibition. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance biological activity while reducing toxicity .
- Case Study 2 : Research involving animal models demonstrated that treatment with ACC inhibitors led to significant reductions in body weight and fat mass. These findings support the further development of such compounds for clinical applications in obesity and metabolic syndrome management.
Q & A
Basic Questions
Q. What are the standard synthetic protocols for 1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one and its derivatives?
- Methodology : The synthesis typically involves two general procedures:
- General Procedure A : Reacting the spiro[chroman-2,4'-piperidin]-4-one scaffold with acid chlorides (e.g., cyclohexanecarbonyl chloride) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- General Procedure B : For sulfonyl derivatives, sulfonyl chlorides are coupled to the scaffold under similar conditions. Yields range from 67% to 77%, depending on substituent reactivity .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., DMSO- solvent, 400 MHz) to confirm structural integrity and substituent positions. For example, cyclohexanecarbonyl protons appear at δ 1.29–1.63 ppm (m, cyclohexane protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] for CHNO: 379.2147; observed: 380.2321) .
- Elemental Analysis : Ensures purity (e.g., %C, %H, %N within 0.3% of theoretical values) .
Advanced Questions
Q. How do structural modifications influence the anticancer activity of spiro[chroman-2,4'-piperidin]-4-one derivatives?
- SAR Insights :
- Substituent Effects : Derivatives with bulky groups (e.g., adamantane in Compound 14) show enhanced cytotoxicity, likely due to improved lipophilicity and target binding. Trimethoxybenzoyl derivatives (Compound 15) exhibit moderate activity, while sulfonyl groups (Compound 16) display cell-line-dependent efficacy .
- Table: Representative Derivatives and Hypothesized SAR
| Compound | Substituent | Key Structural Feature | Biological Impact |
|---|---|---|---|
| 14 | Adamantane-carbonyl | High steric bulk | Enhanced membrane permeability |
| 15 | 3,4,5-Trimethoxybenzoyl | Electron-rich aromatic system | Moderate apoptosis induction |
| 16 | Phenylsulfonyl | Polar sulfonyl group | Variable IC across cell lines |
- Methodological Approach : Compare IC values (via MTT assay) and apoptosis rates (via Annexin V/PI) across derivatives to identify optimal substituents .
Q. What experimental methodologies are used to assess apoptosis induction by this compound?
- Protocol :
Cell Treatment : Incubate MCF-7 cells with compound (0–20 µM) for 24 hours .
Staining : Use Annexin V-FITC (binds phosphatidylserine) and propidium iodide (PI) to distinguish live, apoptotic, and necrotic cells.
Flow Cytometry : Quantify cell populations (e.g., early/late apoptotic cells) using a NovoCyte flow cytometer. Data analyzed via quadrant gating (FITC vs. PI signals) .
Q. How should researchers interpret discrepancies in cytotoxicity data across different cancer cell lines?
- Case Study : Compound 16 shows IC values of 5 µM (MCF-7), 10 µM (HT29), and 25 µM (A2780) .
- Analysis Strategies :
- Mechanistic Profiling : Evaluate differences in drug uptake, metabolic activity, or target expression (e.g., receptor tyrosine kinases) across cell lines.
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to identify context-dependent efficacy .
- Experimental Design : Use multi-omics approaches (transcriptomics/proteomics) to correlate cytotoxicity with molecular pathways .
Q. What computational methods predict the physicochemical and pharmacokinetic properties of this compound?
- In Silico Tools :
- Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500 Da, logP <5).
- ADME Prediction : Software like SwissADME estimates bioavailability (%F = 70–80%) and blood-brain barrier penetration .
- Molecular Docking : Simulate binding to putative targets (e.g., caspase-3 for apoptosis) using AutoDock Vina .
- Validation : Compare computational results with experimental data (e.g., solubility, plasma protein binding) to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
